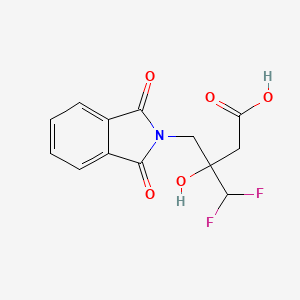![molecular formula C15H12N4O2 B13182508 6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13182508.png)
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and structural versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multistep processes. One common method includes the Friedlander condensation of a suitable synthon with reactive methylenes. For example, the starting material 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be synthesized through a multistep process and then subjected to Friedlander condensation to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific optical and electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit specific kinases or interact with DNA to exert its effects .
類似化合物との比較
Similar Compounds
6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: A precursor in the synthesis of the target compound.
Indole Derivatives: These compounds share similar biological activities and structural features.
Uniqueness
6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H12N4O2 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
6-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C15H12N4O2/c1-21-11-4-2-10(3-5-11)19-8-13(20)12-6-9(7-16)14(17)18-15(12)19/h2-6H,8H2,1H3,(H2,17,18) |
InChIキー |
WEWGQVHPFAPQON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CC(=O)C3=C2N=C(C(=C3)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


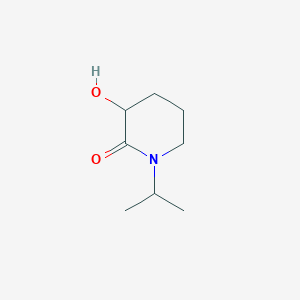
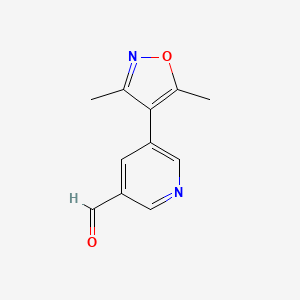


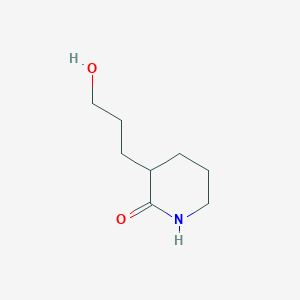
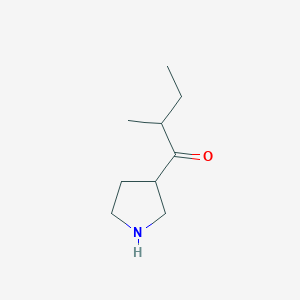
![6-amino-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13182463.png)


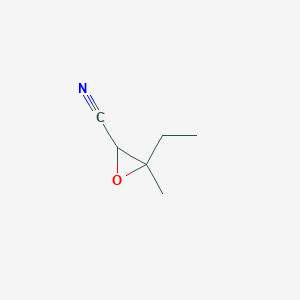
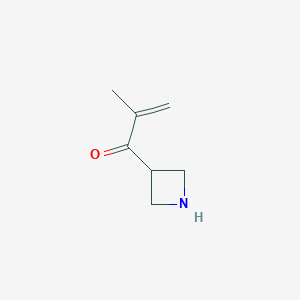
![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
